Cas no 921547-92-4 (2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide)

2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide 化学的及び物理的性質
名前と識別子
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- 2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide
- 2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide
- 1H-Imidazole-1-acetamide, 2-[[(3,5-dimethoxyphenyl)methyl]thio]-N-ethyl-5-(hydroxymethyl)-
- F2258-0137
- 2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide
- 921547-92-4
- AKOS024632302
- 2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide
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- インチ: 1S/C17H23N3O4S/c1-4-18-16(22)9-20-13(10-21)8-19-17(20)25-11-12-5-14(23-2)7-15(6-12)24-3/h5-8,21H,4,9-11H2,1-3H3,(H,18,22)
- InChIKey: GIDJIYGZBYZAJF-UHFFFAOYSA-N
- SMILES: C1(SCC2=CC(OC)=CC(OC)=C2)N(CC(NCC)=O)C(CO)=CN=1
計算された属性
- 精确分子量: 365.14092740g/mol
- 同位素质量: 365.14092740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 25
- 回転可能化学結合数: 9
- 複雑さ: 403
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 111Ų
2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2258-0137-20mg |
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide |
921547-92-4 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2258-0137-20μmol |
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide |
921547-92-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2258-0137-10μmol |
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide |
921547-92-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2258-0137-3mg |
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide |
921547-92-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2258-0137-30mg |
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide |
921547-92-4 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2258-0137-25mg |
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide |
921547-92-4 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2258-0137-2μmol |
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide |
921547-92-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2258-0137-1mg |
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide |
921547-92-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2258-0137-50mg |
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide |
921547-92-4 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2258-0137-2mg |
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide |
921547-92-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide 関連文献
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamideに関する追加情報
Compound CAS No. 921547-92-4: A Comprehensive Overview
The compound with CAS No. 921547-92-4, known as 2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural features and promising biological activities.
The molecular structure of this compound is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. The imidazole ring is further substituted with a (3,5-dimethoxyphenyl)methylsulfanyl group and a hydroxymethyl group at specific positions, contributing to its complex and versatile reactivity. Additionally, the molecule incorporates an N-ethylacetamide moiety, which enhances its solubility and bioavailability.
Recent studies have highlighted the potential of this compound in the field of drug discovery. Researchers have explored its ability to act as a modulator of cellular signaling pathways, particularly in the context of cancer therapy. The imidazole ring has been shown to interact with key enzymes involved in cell proliferation and apoptosis, making it a valuable lead compound for developing anti-cancer agents.
Furthermore, the (3,5-dimethoxyphenyl)methylsulfanyl group has been implicated in modulating the activity of various kinases and phosphatases, which are critical targets in inflammatory diseases and neurodegenerative disorders. This group's contribution to the molecule's pharmacokinetic properties has been extensively studied, with findings suggesting improved half-life and reduced toxicity compared to similar compounds.
The hydroxymethyl substituent plays a pivotal role in stabilizing the molecule's conformation, thereby enhancing its binding affinity to target proteins. This feature has been leveraged in designing more effective drug candidates for treating chronic diseases such as diabetes and cardiovascular disorders.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The use of advanced catalytic systems has enabled chemists to achieve high yields and excellent stereochemical control during the synthesis process.
From an environmental perspective, studies have shown that this compound exhibits low toxicity to aquatic organisms under standard testing conditions. However, further research is required to fully understand its long-term ecological impact and degradation pathways.
In conclusion, CAS No. 921547-92-4 represents a cutting-edge advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structural features and promising biological activities make it a subject of intense research interest, paving the way for innovative therapeutic solutions in the near future.
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